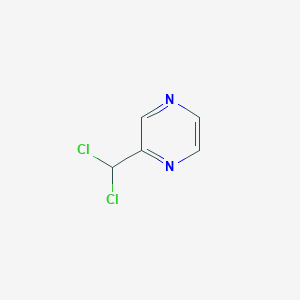

Dichloromethylpyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4Cl2N2 |

|---|---|

Molecular Weight |

163.00 g/mol |

IUPAC Name |

2-(dichloromethyl)pyrazine |

InChI |

InChI=1S/C5H4Cl2N2/c6-5(7)4-3-8-1-2-9-4/h1-3,5H |

InChI Key |

IUIDZOFNUPTVRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Dichloromethylpyrazine

Established Synthetic Routes and Reaction Pathways

The synthesis of dichloromethylpyrazine has traditionally relied on well-established methods in heterocyclic chemistry, primarily involving the halogenation of pyrazine (B50134) precursors and transformations via N-oxide intermediates.

Classical Preparative Approaches for Halogenated Pyrazines

The direct chlorination of alkylpyrazines is a fundamental and classical approach for producing halogenated pyrazines like dichloromethylpyrazine. acs.org This method typically involves the reaction of a methylpyrazine with a chlorinating agent. The electron-deficient nature of the pyrazine ring can make direct electrophilic halogenation challenging. thieme-connect.de However, the presence of an activating group, such as an amino or dimethylamino group, can facilitate this reaction. thieme-connect.de For instance, the chlorination of (dimethylamino)pyrazine with chlorine in chloroform (B151607) is a known successful example of electrophilic chlorination. thieme-connect.de

Another classical method involves the self-condensation of an α-amino ketone followed by dehydrogenation to form the pyrazine ring, which can then be subjected to halogenation. thieme-connect.de The halogenation of pyrazine derivatives often introduces halogen substituents that are crucial for subsequent reactions. For example, 5-methylpyrazin-2-amine (B1296693) precursors can be halogenated using chlorinating agents like thionyl chloride.

Table 1: Classical Halogenation Approaches

| Starting Material | Reagent(s) | Key Transformation | Reference(s) |

|---|---|---|---|

| Methylpyrazine | Chlorinating Agent | Direct Chlorination | acs.org |

| (Dimethylamino)pyrazine | Chlorine in Chloroform | Electrophilic Chlorination | thieme-connect.de |

| α-Amino Ketone | Base, then Oxidation | Pyrazine Ring Formation | thieme-connect.de |

| 5-Methylpyrazin-2-amine | Thionyl Chloride | Halogenation |

Oxidative Pathways to Pyrazine N-Oxides and Subsequent Transformations

The formation of pyrazine N-oxides is a key strategy to enhance the reactivity of the pyrazine ring, facilitating subsequent transformations. nih.gov The N-oxide group activates the ring towards both nucleophilic and electrophilic substitution. The oxidation of pyrazines to their N-oxides is a well-established biological process and has been adapted for chemical synthesis. psu.edu

The synthesis of pyrazine N-oxides can be achieved through various oxidative pathways. Overexpression of the Pseudomonas virulence factor (pvf) biosynthetic operon has been shown to produce a family of pyrazine N-oxides. nih.gov In a laboratory setting, oxidation of a dichloropyrazine with trifluoroperacetic acid can yield the corresponding di-N-oxide. psu.edu These N-oxide intermediates can then be transformed into a variety of substituted pyrazines. For instance, treatment of a pyrazine N-oxide with excess sodium methoxide (B1231860) can lead to the formation of trimethoxypyrazines. ethernet.edu.et The N-oxide functionality can be subsequently removed through reduction if desired.

The use of pyrazine N-oxides is particularly advantageous as it allows for reactions that are otherwise difficult to achieve with the parent pyrazine. This enhanced reactivity is crucial for the synthesis of complex pyrazine derivatives. nih.govresearchgate.net

Novel and Sustainable Synthetic Methodologies

Recent advancements in chemical synthesis have led to the development of more efficient and environmentally friendly methods for producing dichloromethylpyrazine. These include catalytic approaches, adherence to green chemistry principles, and process optimization strategies.

Catalytic Approaches in Dichloromethylpyrazine Synthesis

Catalysis plays a central role in modern organic synthesis by improving reaction rates, yields, and selectivity, while often allowing for milder reaction conditions. mdpi.com In the context of pyrazine synthesis, catalytic methods offer significant advantages over stoichiometric reactions. acs.org

Manganese pincer complexes have been utilized as catalysts for the acceptorless dehydrogenative coupling of β-amino alcohols to form pyrazines. acs.org This method provides a direct and atom-economical route to the pyrazine core. Another approach involves the palladium-catalyzed cross-coupling reactions of halogenated pyrazines, demonstrating the utility of catalytic methods in modifying the pyrazine ring. rsc.org The use of catalysts, especially in small amounts, minimizes waste compared to stoichiometric reagents, which are consumed in the reaction. acs.org Furthermore, biocatalysis, using enzymes, has emerged as a powerful tool for enantioselective synthesis, offering high efficiency and specificity. unipd.it While direct catalytic synthesis of dichloromethylpyrazine is an area of ongoing research, these examples highlight the potential of catalysis in pyrazine chemistry.

Green Chemistry Principles in Dichloromethylpyrazine Production

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govsigmaaldrich.com The twelve principles of green chemistry provide a framework for achieving this goal. acs.orgepa.govnih.gov In the synthesis of dichloromethylpyrazine, applying these principles can lead to more sustainable production methods. instituteofsustainabilitystudies.com

Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. epa.govsigmaaldrich.comnih.gov For example, designing a synthesis to maximize the incorporation of all starting materials into the final product (high atom economy) reduces waste. acs.org The use of renewable feedstocks, often derived from agricultural products, is another important aspect. epa.gov Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste. acs.org The development of "designer" surfactants allows for reactions to be carried out in water, a much safer and more environmentally benign solvent than many organic alternatives. acsgcipr.org By focusing on these principles, the environmental impact of dichloromethylpyrazine production can be significantly minimized. instituteofsustainabilitystudies.com

Process Optimization Strategies for Enhanced Synthetic Efficiency

Process optimization is a systematic approach to improving existing chemical processes to enhance efficiency, reduce costs, and minimize waste. numberanalytics.comsolvexia.com This involves a detailed analysis of reaction parameters and the implementation of strategies to improve performance. migrationletters.comkyp.ai

Key strategies for process optimization include:

Identifying and Mapping Processes: The initial step involves a thorough understanding and visual representation of the current synthetic route. solvexia.com

Process Optimization: Adjusting reaction conditions such as temperature, pressure, and reaction time can significantly improve yield and reduce byproduct formation. numberanalytics.com For instance, optimizing the reaction time for the oxidation of dichloropyrazine to its di-N-oxide was found to be crucial to prevent decomposition. psu.edu

Raw Material Selection: Choosing high-purity starting materials can minimize the formation of impurities and reduce waste. numberanalytics.com

Automation: Implementing automated systems can lead to more consistent and reproducible results, reducing manual error and improving efficiency. solvexia.com

Continuous Improvement Methodologies: Employing strategies like Lean Manufacturing and Six Sigma can systematically identify and eliminate waste and variability in the production process. usewhale.io

By applying these optimization strategies, the synthesis of dichloromethylpyrazine can be made more efficient, cost-effective, and scalable. migrationletters.com

Precursor Chemical Transformation Studies

The transformation of precursor chemicals into dichloromethylpyrazine predominantly involves chlorination reactions. The selection of the appropriate precursor and the optimization of reaction conditions are paramount to achieving high yields and purity of the desired product.

Chemical Precursors and Their Reactivity Profiles

The primary precursors for the synthesis of dichloromethylpyrazine are methyl-substituted pyrazines. Their reactivity towards chlorinating agents forms the basis of the synthetic strategies.

Methylpyrazine and its Isomers:

Methylpyrazine stands as a fundamental precursor for dichloromethylpyrazine. The chlorination of methylpyrazine can lead to the formation of various chlorinated derivatives, including dichloromethylpyrazine. The reaction typically involves the use of chlorinating agents under specific temperature and pressure conditions to facilitate the substitution of hydrogen atoms on the methyl group with chlorine atoms.

A notable precursor is 2-chloro-3-methylpyrazine (B1202077). The direct chlorination of this compound provides a pathway to 2-chloro-3-dichloromethylpyrazine. This reaction is often carried out by passing gaseous chlorine through a solution of 2-chloro-3-methylpyrazine in a suitable solvent, such as glacial acetic acid, at reflux temperatures. google.com The reaction time is a crucial parameter, with longer durations potentially leading to the formation of 2-chloro-3-trichloromethylpyrazine. google.com The purification of the resulting dichloromethylpyrazine is typically achieved through techniques like vapor phase chromatography. google.com

Similarly, other isomers of chloro-methylpyrazine serve as precursors for the corresponding dichloromethylpyrazine isomers. For instance, 2-chloro-5-methylpyrazine (B1367138) can be chlorinated to yield 2-chloro-5-dichloromethylpyrazine, and 2-chloro-6-methylpyrazine (B130241) can be converted to 2-chloro-6-dichloromethylpyrazine under similar reaction conditions. google.com

The reactivity of the pyrazine ring itself is noteworthy. The presence of nitrogen atoms in the ring influences the substitution reactions. doi.org Vigorous conditions are often required for chlorination. doi.org

Pyrazine N-oxides:

An alternative synthetic route involves the use of pyrazine N-oxides as precursors. For example, 2-methylpyrazine (B48319) 1,4-dioxide can be treated with phosphoryl chloride to yield a mixture that includes dichloromethylpyrazine. researchgate.net This highlights a different approach to activating the precursor for the desired transformation.

The following table summarizes the key precursors and their transformation into dichloromethylpyrazine, based on available research findings.

| Precursor | Reagent(s) | Key Reaction Conditions | Product |

| 2-Chloro-3-methylpyrazine | Gaseous Chlorine (Cl₂) | Refluxing in glacial acetic acid | 2-Chloro-3-dichloromethylpyrazine |

| 2-Chloro-5-methylpyrazine | Gaseous Chlorine (Cl₂) | Similar to 2-chloro-3-methylpyrazine | 2-Chloro-5-dichloromethylpyrazine |

| 2-Chloro-6-methylpyrazine | Gaseous Chlorine (Cl₂) | Similar to 2-chloro-3-methylpyrazine | 2-Chloro-6-dichloromethylpyrazine |

| 2-Methylpyrazine 1,4-dioxide | Phosphoryl Chloride (POCl₃) | Reaction with POCl₃ | Dichloromethylpyrazine (part of a mixture) |

Table 1: Synthetic Precursors and their Transformation to Dichloromethylpyrazine Derivatives

Mechanistic Investigations of Reactions Involving Dichloromethylpyrazine

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for dichloromethylpyrazine involves a combination of experimental studies and computational analysis. These investigations focus on identifying intermediates, transition states, and the factors that govern reaction pathways and product distributions.

Nucleophilic substitution on the pyrazine (B50134) ring of dichloromethylpyrazine is a key transformation. The pyrazine ring is electron-deficient, which can facilitate nucleophilic attack. However, the presence of the dichloromethyl group significantly influences the reactivity and regioselectivity of these reactions.

One notable reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. The VNS reaction mechanism generally involves two main steps: the reversible addition of a carbanion to the aromatic ring, forming a σH-adduct, followed by a base-induced β-elimination. psu.edu The rate-limiting step can be either the initial addition or the subsequent elimination, depending on the specific reaction conditions. psu.edu For instance, 3-dichloromethylpyrazine has been observed to react with sodium ethoxide in a manner analogous to other nitroaromatic compounds undergoing VNS. psu.edu

The reactivity of dichloromethylpyrazine in nucleophilic substitution is also influenced by the anomeric effect. The interaction between the lone pair electrons on one chlorine atom and the σ* orbital of the adjacent C-Cl bond can stabilize the molecule and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby making it less susceptible to nucleophilic attack compared to monochlorinated analogues. stackexchange.com This effect helps to explain the relative resistance of polychlorinated methanes to SN2 reactions. stackexchange.com

Electrophilic aromatic substitution (SEAr) on the pyrazine ring is generally difficult due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. wikipedia.org However, the substituents already present on the ring play a crucial role in directing any potential electrophilic attack.

The regioselectivity of electrophilic aromatic substitution is determined by the ability of substituents to stabilize the intermediate arenium ion (also known as a σ-complex). libretexts.orgnih.gov Activating groups, which donate electron density to the ring, stabilize the arenium ion and direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups, which withdraw electron density, destabilize the arenium ion and typically direct electrophiles to the meta position. libretexts.org

In the case of dichloromethylpyrazine, the dichloromethyl group is electron-withdrawing. Therefore, any electrophilic attack on the pyrazine ring would be directed to specific positions based on the combined electronic effects of the nitrogen atoms and the dichloromethyl group. Computational studies using methods like density functional theory (DFT) can be employed to model the potential energy surfaces of such reactions and predict the most likely sites of electrophilic attack by identifying the lowest energy transition states. nih.gov Machine learning models are also being developed to predict the regioselectivity of electrophilic aromatic substitutions based on calculated atomic charges. rsc.org

The dichloromethyl group of dichloromethylpyrazine can participate in radical reactions. Radical reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orgleah4sci.com

One relevant type of radical reaction is the Minisci reaction, which involves the coupling of N-heteroarenes with various organic species via a radical pathway. mun.ca A variation of the Minisci reaction utilizes arylboronic acids and an iron catalyst. mun.ca Although a detailed mechanism for the formation of 2-dichloromethylpyrazine via this specific reaction is not extensively studied, a proposed pathway involves the formation of a metal-N-heteroarene complex as an initial step. mun.ca

The generation of methyl radicals is a key aspect of these pathways. Studies on related compounds like dimethyl sulfoxide (B87167) (DMSO) have shown that methyl radicals can be generated and their subsequent reactions can be complex, sometimes involving chain-like processes, especially at low radical concentrations. nih.gov The stability of the radical intermediate is a crucial factor in determining the reaction outcome, with tertiary radicals being more stable than secondary, primary, and methyl radicals. leah4sci.com

Dichloromethylpyrazine can be a substrate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals, most commonly palladium. wikipedia.orgeie.gr

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle with three key elementary steps: nih.govyoutube.com

Oxidative Addition: The organic halide (in this case, a chloro-substituted pyrazine or the dichloromethyl group) adds to a low-valent palladium(0) complex, leading to the formation of a palladium(II) species. wikipedia.orgyoutube.com

Transmetalation: A second organic fragment, typically from an organometallic reagent (like an organoboron or organozinc compound), is transferred to the palladium(II) complex. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgyoutube.com

Iron-catalyzed cross-coupling reactions have also been investigated as a more sustainable alternative. mun.ca For instance, the iron-catalyzed cross-coupling of arylboronic acids with N-heterocycles like pyrazine derivatives proceeds under microwave heating. mun.ca The proposed mechanism for some iron-catalyzed reactions suggests the initial formation of a metal-N-heteroarene complex. mun.ca

| Catalytic Cycle Step | Description |

| Oxidative Addition | The catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the electrophile. |

| Transmetalation | An organic group is transferred from an organometallic nucleophile to the catalyst. |

| Reductive Elimination | The two coupled organic fragments are eliminated from the catalyst, forming the product and regenerating the active catalyst. |

The oxidation and reduction of organic compounds involve a change in the oxidation state of carbon atoms. libretexts.org Oxidation can be defined as a loss of electrons, often manifesting as an increase in the number of bonds to more electronegative atoms (like oxygen) or a decrease in the number of bonds to hydrogen. youtube.com Conversely, reduction is a gain of electrons, typically seen as a decrease in bonds to electronegative atoms or an increase in bonds to hydrogen. youtube.comuci.edu

Dichloromethylpyrazine can be formed through the oxidation of related compounds. For example, the oxidation of phenacylpyrazine with potassium hypochlorite (B82951) yields dichloromethylpyrazine. dss.go.th The mechanism of such oxidations involves the reaction of the substrate with the oxidizing agent, leading to the replacement of hydrogen atoms on the methyl group with chlorine atoms.

The reduction of the dichloromethyl group can also occur. For instance, alkyl halides can be reduced by hydride reagents like lithium aluminum hydride (LiAlH₄) via an SN2 mechanism. uci.edu This process involves the nucleophilic attack of a hydride ion on the carbon atom, displacing a halide ion. The pyrazine ring itself can also undergo reduction, though this typically requires strong reducing agents.

| Reaction Type | Change in Dichloromethyl Group | Example Reagent |

| Oxidation | Formation from a less oxidized precursor (e.g., methyl or chloromethyl group) | Potassium hypochlorite |

| Reduction | Conversion to a chloromethyl or methyl group | Lithium aluminum hydride |

Kinetic and Thermodynamic Aspects of Dichloromethylpyrazine Reactions

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. dalalinstitute.com Kinetics deals with the rate of a reaction, which is determined by the height of the activation energy barrier. msu.edu Thermodynamics, on the other hand, relates to the relative stability of reactants and products, as indicated by the change in Gibbs free energy. dalalinstitute.com

In reactions with multiple possible products, the product distribution can be under either kinetic or thermodynamic control. dalalinstitute.com

Kinetic control occurs at lower temperatures or shorter reaction times, where the product that is formed fastest (i.e., has the lowest activation energy) predominates, even if it is not the most stable product.

Thermodynamic control is favored at higher temperatures or longer reaction times, allowing the system to reach equilibrium. In this case, the most stable product (the thermodynamic product) will be the major product.

Computational methods can be used to calculate the energies of reactants, intermediates, transition states, and products, providing valuable insights into the kinetic and thermodynamic feasibility of different reaction pathways. nih.gov

Intermediates and Transition State Analysis

Mechanistic investigations into reactions involving dichloromethylpyrazine, particularly nucleophilic aromatic substitution (SNAr), rely heavily on the characterization of transient species such as intermediates and the analysis of transition states. pressbooks.publibretexts.org These studies, increasingly supported by computational chemistry, provide a detailed picture of the reaction pathways at a molecular level. smu.edunih.govmdpi.com

The classical mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence involving a distinct, resonance-stabilized anionic intermediate. pressbooks.publibretexts.orgnih.gov This key intermediate is known as a Meisenheimer complex or a σ-adduct. masterorganicchemistry.com In the context of dichloromethylpyrazine, a nucleophile attacks the carbon atom bearing a leaving group (a chloro substituent on the pyrazine ring), temporarily breaking the ring's aromaticity and forming a tetrahedral (sp³-hybridized) center. libretexts.org The negative charge of this adduct is delocalized across the electron-deficient pyrazine ring, stabilized by the nitrogen atoms and potentially by other electron-withdrawing substituents. pressbooks.pubyoutube.com

| Property | Description |

|---|---|

| Structure | Anionic σ-adduct |

| Hybridization at C-atom attacked | Changes from sp² to sp³ |

| Aromaticity | Temporarily lost |

| Charge | Negative charge delocalized over the pyrazine ring |

| Stabilization | Resonance stabilization by ring nitrogen atoms and electron-withdrawing groups |

However, recent advanced computational analyses and experimental studies, such as those employing kinetic isotope effects (KIEs), have challenged the universal applicability of the two-step mechanism for all SNAr reactions. nih.gov For substitutions on electron-deficient heterocyclic systems like pyrazine, a concerted (cSNAr) mechanism is often proposed. nih.govnih.gov In a concerted pathway, the bond formation with the nucleophile and the bond cleavage of the leaving group occur in a single step, meaning a stable Meisenheimer complex does not exist as a true intermediate. Instead, the Meisenheimer-like structure represents the highest energy point on the reaction coordinate—the transition state. nih.govpressbooks.pub Computational studies predict that for nucleophilic substitutions on pyrazine, stepwise mechanisms are not favored, suggesting that concerted mechanisms are likely common. nih.gov

Transition state analysis, primarily through quantum mechanical methods like Density Functional Theory (DFT), is crucial for distinguishing between these mechanisms and understanding reactivity. mdpi.comresearchgate.netrsc.org These computational approaches allow for the calculation of the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, and products. smu.edunih.gov Analysis of the transition state geometry provides insights into the degree of bond formation and bond breaking at the pinnacle of the energy barrier.

Computational studies on related 2-substituted 3,5-dichloropyrazines have demonstrated how transition state analysis can rationalize regioselectivity. acs.org The preferred site of nucleophilic attack (the C-3 or C-5 position) is determined by the electronic nature of the substituent at the C-2 position. An electron-withdrawing group at C-2 directs the attack to the C-5 position, while an electron-donating group favors attack at the C-3 position. acs.org This selectivity is explained by analyzing the relative stabilities of the possible transition states, which can be correlated with calculated electronic structure parameters like the Fukui index at the reacting carbon centers. acs.org

| Parameter | Description | Example Finding |

|---|---|---|

| Reaction Pathway | Describes the sequence of elementary steps. | For pyrazine, a concerted (cSNAr) mechanism is predicted over a stepwise one. nih.gov |

| Transition State (TS) | The highest energy structure along the reaction coordinate. | Characterized as a Meisenheimer-like structure where C-Nu bond is forming and C-Lg bond is breaking simultaneously. nih.gov |

| Activation Energy (ΔG‡) | The free energy difference between reactants and the transition state. | DFT calculations are used to compute the energy barrier, which determines the reaction rate. smu.edumdpi.com |

| Kinetic Isotope Effect (KIE) | Change in reaction rate upon isotopic substitution, used to probe TS structure. | 12C/13C KIE studies provide evidence for concerted mechanisms in SNAr reactions on heterocycles. nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of Dichloromethylpyrazine.

One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR are fundamental for initial structure verification. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present. bhu.ac.in

The ¹H NMR spectrum of a dichloromethylpyrazine isomer would characteristically show signals for the protons on the pyrazine (B50134) ring and a distinct signal for the dichloromethyl (-CHCl₂) group. The chemical shifts (δ) of the aromatic protons are typically found in the downfield region, influenced by the electronegative nitrogen atoms and the chlorine atoms. The proton of the dichloromethyl group would appear as a singlet.

The ¹³C NMR spectrum gives direct insight into the carbon skeleton. bhu.ac.in It would display signals for each unique carbon atom in the pyrazine ring and a signal for the dichloromethyl carbon. The chemical shifts are influenced by the local electronic environment.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ) ppm | Multiplicity |

| > 8.5 | Singlet / Doublet |

| ~ 6.5 - 7.5 | Singlet |

| Note: Predicted values are based on general principles and data for related pyrazine structures. Actual values can vary with solvent and specific isomer. |

Two-dimensional (2D) NMR techniques are employed to resolve structural ambiguities. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netsdsu.edu For Dichloromethylpyrazine, a COSY spectrum would reveal correlations between adjacent protons on the pyrazine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). researchgate.netsdsu.edu An HSQC spectrum of Dichloromethylpyrazine would definitively link each proton signal on the ring and the dichloromethyl group to its corresponding carbon signal in the ¹³C spectrum. youtube.com

¹⁵N NMR : While less common due to lower natural abundance and sensitivity, ¹⁵N NMR could provide direct information about the electronic environment of the two nitrogen atoms in the pyrazine ring, aiding in distinguishing between isomers. acs.org

Quantitative NMR (qNMR) is an analytical method that determines the concentration or purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity. fujifilm.commestrelab.com The signal area in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance. mdpi.com This makes qNMR a primary ratio method of measurement.

For Dichloromethylpyrazine, qNMR can be applied for:

Purity Assessment : The purity of a synthesized batch of Dichloromethylpyrazine can be accurately determined without needing a pre-existing, certified standard of the compound itself. rssl.com A stable, non-reactive internal standard with known purity and non-overlapping signals is co-dissolved with the Dichloromethylpyrazine sample. mestrelab.com By integrating signals from both the analyte and the standard, the purity can be calculated using the following equation: ox.ac.uk

Purityₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd

Where:

I = Integral area

N = Number of protons for the integrated signal

M = Molar mass

m = Mass

P = Purity

x = Analyte (Dichloromethylpyrazine)

std = Internal Standard

Reaction Monitoring : qNMR can be used to follow the progress of a chemical reaction, such as the synthesis of Dichloromethylpyrazine from a methylpyrazine precursor via chlorination. nanalysis.com By taking aliquots from the reaction mixture at different time points and recording their NMR spectra (often with an internal standard), it is possible to quantify the consumption of reactants and the formation of products and intermediates over time. ethernet.edu.et

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. alevelchemistry.co.uk

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase. wikipedia.orgnih.gov It is particularly useful for polar molecules and minimizes fragmentation, typically showing the protonated molecule [M+H]⁺ or other adducts. researchgate.net For Dichloromethylpyrazine, ESI-MS would be used to confirm its molecular weight by detecting the corresponding protonated ion. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

| Ion | Calculated m/z (³⁵Cl₂) | Calculated m/z (³⁵Cl³⁷Cl) | Calculated m/z (³⁷Cl₂) |

| [C₅H₅Cl₂N₂]⁺ ([M+H]⁺) | 162.9884 | 164.9855 | 166.9825 |

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com It is an ideal method for analyzing volatile and semi-volatile compounds like Dichloromethylpyrazine. thermofisher.com The sample is first separated based on its boiling point and polarity in the GC column, and then each component is ionized and fragmented in the mass spectrometer.

A GC-MS analysis of Dichloromethylpyrazine would provide two key pieces of information:

Retention Time (Rt) : The time it takes for the compound to elute from the GC column. A study involving iron-catalyzed cross-coupling reactions reported a retention time for 2-dichloromethylpyrazine at 4.15 minutes under their specific experimental conditions. mun.ca

Mass Spectrum : The fragmentation pattern produced upon ionization (typically electron impact ionization) serves as a molecular fingerprint, which can be compared against spectral libraries for identification. Expected fragments would include the molecular ion (M⁺) and ions resulting from the loss of chlorine atoms (M-Cl)⁺ or hydrogen chloride (M-HCl)⁺.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. measurlabs.combioanalysis-zone.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition. researchgate.net

For Dichloromethylpyrazine, HRMS can distinguish it from other compounds that might have the same nominal mass but a different elemental formula. alevelchemistry.co.uk This is critical for unambiguous identification.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of molecules. edinst.combruker.com These methods provide a molecular "fingerprint" based on the characteristic frequencies of vibrating chemical bonds, making them invaluable for functional group identification and structural analysis. bruker.comthermofisher.com

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. wikipedia.orgedinst.com An FT-IR spectrometer collects an interferogram of the sample, which is then converted into a spectrum via a mathematical Fourier transform. wikipedia.orglibretexts.org The resulting spectrum plots absorbance or transmittance against wavenumber (cm⁻¹). acsmaterial.com

The FT-IR spectrum of Dichloromethylpyrazine is expected to show characteristic absorption bands corresponding to the pyrazine ring and the dichloromethyl group. The pyrazine ring itself has diagnostic bands arising from ring skeleton vibrations and C-H in-plane bending modes. doi.org For the parent pyrazine molecule, these typically appear in the 1600-1370 cm⁻¹ region. doi.org The presence of substituents will shift these frequencies.

Key expected absorptions for Dichloromethylpyrazine include:

C-H stretching (aromatic): Vibrations from the C-H bonds on the pyrazine ring, typically appearing above 3000 cm⁻¹.

C=N and C=C stretching: Ring stretching vibrations of the pyrazine core, expected in the 1600-1400 cm⁻¹ range. doi.org

C-H bending: In-plane and out-of-plane bending vibrations of the ring C-H bonds.

C-Cl stretching: The vibration of the carbon-chlorine bonds in the dichloromethyl group. This is a strong absorption and for chloroalkanes typically appears in the 800-600 cm⁻¹ region.

Table 2: Predicted Characteristic FT-IR Absorption Bands for Dichloromethylpyrazine

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrazine Ring) |

| 1600 - 1400 | C=N, C=C Stretch | Pyrazine Ring |

| 1420 - 1370 | C-H In-plane Bend | Pyrazine Ring |

| 800 - 600 | C-Cl Stretch | Dichloromethyl Group |

Note: These are predicted ranges based on data for pyrazines and chlorinated compounds. doi.org

Raman spectroscopy is a light scattering technique that provides information on a molecule's vibrational modes. edinst.comyoutube.com Unlike IR, which measures absorption, Raman measures the inelastic scattering of monochromatic light (from a laser). youtube.com When photons scatter from a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically (Raman scattering), having lost or gained energy to the molecule's vibrational modes. edinst.com A key advantage of Raman spectroscopy is that aqueous solutions can be readily analyzed. youtube.com

The Raman spectrum of Dichloromethylpyrazine would be complementary to its IR spectrum. Vibrations that are strong in the Raman spectrum are often weak in the IR, and vice-versa. This is due to the different selection rules: IR activity requires a change in the molecule's dipole moment during the vibration, while Raman activity requires a change in the molecule's polarizability. youtube.com

Expected Raman signals for Dichloromethylpyrazine would include:

Ring Breathing Modes: Symmetric vibrations of the pyrazine ring, which are often strong in Raman spectra.

C-Cl Symmetric Stretching: The symmetric stretch of the two C-Cl bonds would be expected to produce a distinct Raman signal. For 1,2-dichlorobenzene, Raman signals are observed in the 1600-200 cm⁻¹ range. chemicalbook.com

Substituent-Ring Stretching: The stretching vibration of the bond connecting the dichloromethyl group to the pyrazine ring.

Table 3: Predicted Characteristic Raman Shifts for Dichloromethylpyrazine

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |

| 1650 - 1550 | Ring Stretching | Pyrazine Ring |

| 1050 - 950 | Ring Breathing (Symmetric) | Pyrazine Ring |

| 750 - 550 | C-Cl Symmetric Stretch | Dichloromethyl Group |

| ~1200 | Ring-Substituent Stretch | C-C |

Note: These are predicted ranges based on data for pyrazine and chlorinated aromatic compounds. doi.orgchemicalbook.com

Electronic Spectroscopy and X-ray Diffraction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.eduwikipedia.org It is particularly useful for analyzing compounds containing chromophores, which are light-absorbing groups, especially those with a high degree of conjugation. wikipedia.org The resulting spectrum is a plot of absorbance versus wavelength. msu.edu

The pyrazine ring in Dichloromethylpyrazine is a chromophore. Heterocyclic aromatic compounds like pyrazine typically exhibit two main types of electronic transitions:

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths (higher energy).

n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths.

For the parent pyrazine, the UV spectrum shows a strong π → π* transition around 260 nm and a weaker, lower-energy n → π* transition around 328 nm. doi.org The presence of the dichloromethyl substituent on the ring would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. The spectrum is typically measured in a solvent like ethanol (B145695) or water. wikipedia.org

Table 4: Predicted UV-Vis Absorption Maxima for Dichloromethylpyrazine

| Transition Type | Approximate λmax (nm) | Region |

| π → π | > 260 | Ultraviolet |

| n → π | > 328 | Ultraviolet |

Note: The values are predicted to be greater than those for unsubstituted pyrazine due to substituent effects. doi.org

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.organton-paar.com The technique works by directing a beam of X-rays onto a single crystal; the crystal lattice diffracts the X-rays into a specific pattern of spots. libretexts.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the atoms, bond lengths, bond angles, and torsion angles can be determined with high precision. wikipedia.organton-paar.com

A single-crystal X-ray diffraction analysis of Dichloromethylpyrazine would provide unambiguous structural confirmation. ethernet.edu.etscribd.com The data obtained would allow for the precise measurement of:

Bond Lengths: The distances between all bonded atoms (e.g., C-C, C-N, C-H, and C-Cl bonds).

Bond Angles: The angles between adjacent bonds (e.g., C-C-N angles within the ring, Cl-C-Cl angle in the substituent).

Intermolecular Interactions: The analysis would also reveal how the molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (if applicable), halogen bonds (Cl···N or Cl···Cl interactions), or π-π stacking between pyrazine rings. nih.gov

Surface-Sensitive Spectroscopic Techniques for Thin Films or Adsorbates

The characterization of dichloromethylpyrazine when organized in thin films or as adsorbates on a substrate necessitates the use of surface-sensitive techniques. These methods are crucial for understanding the molecule's interaction with the surface, its orientation, and its electronic properties at the interface. The following sections detail the application of X-ray Photoelectron Spectroscopy (XPS), Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy, and Scanning Tunneling Microscopy (STM) for the analysis of dichloromethylpyrazine molecular layers.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive surface analysis technique that provides quantitative information about the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. thermofisher.commalvernpanalytical.com By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of core-level electrons, which are characteristic of each element and its chemical environment. wikipedia.orgcovalentmetrology.com

For a thin film of dichloromethylpyrazine, XPS analysis would be instrumental in confirming the stoichiometry and identifying the bonding environments of the constituent atoms (carbon, nitrogen, chlorine, and hydrogen). High-resolution scans of the C 1s, N 1s, and Cl 2p regions would be of particular interest.

Detailed Research Findings:

While direct XPS studies on dichloromethylpyrazine are not prevalent in the reviewed literature, analysis of the parent molecule, pyrazine, and its derivatives on various surfaces provides a strong basis for expected results. For instance, studies on pyrazine adsorbed on germanium surfaces have successfully distinguished between nitrogen atoms involved in dative bonding to the surface and those in the unperturbed ring. acs.org Similarly, XPS has been used to characterize the chemical states in pyrazine-linked covalent organic frameworks, deconvoluting the C 1s spectrum to identify sp² and sp³ hybridized carbons, as well as carbon-nitrogen bonds. sci-hub.se

In a hypothetical XPS analysis of a dichloromethylpyrazine thin film, the C 1s spectrum would be expected to show distinct peaks corresponding to the different carbon environments within the molecule: the carbon atoms in the pyrazine ring bonded to nitrogen, the carbon atom of the methyl group, and the carbon atom bonded to the chlorine atoms. The N 1s spectrum would provide information on the chemical state of the two nitrogen atoms in the pyrazine ring. The Cl 2p spectrum would be characteristic of the covalently bonded chlorine atoms in the dichloromethyl group.

A hypothetical deconvolution of the high-resolution XPS spectra for dichloromethylpyrazine is presented in the table below. The binding energies are illustrative and based on typical values for similar functional groups.

Hypothetical High-Resolution XPS Data for Dichloromethylpyrazine

| Core Level | Chemical Environment | Expected Binding Energy (eV) |

| C 1s | C-C (methyl group) | ~284.8 |

| C-N (ring) | ~285.6 | |

| C-Cl₂ (dichloromethyl) | ~287.0 | |

| N 1s | Pyrazine Ring Nitrogen | ~399.5 |

| Cl 2p | C-Cl (dichloromethyl) | ~200.5 (2p₃/₂) |

| ~202.1 (2p₁/₂) |

This level of detailed analysis allows for the verification of molecular integrity upon adsorption and can reveal interactions with the underlying substrate through shifts in binding energies.

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is a synchrotron-based technique that provides information about the unoccupied electronic states and the orientation of molecules on surfaces. wikipedia.orgtoray-research.co.jp The technique involves tuning the energy of incoming X-rays around the absorption edge of a core level (e.g., C K-edge, N K-edge) and measuring the absorption coefficient. Transitions from core levels to unoccupied molecular orbitals (like π* and σ* orbitals) result in characteristic resonances in the spectrum. wikipedia.org

For dichloromethylpyrazine, NEXAFS spectroscopy would be a powerful tool to probe the orientation of the molecules within a thin film. By varying the polarization of the incident X-ray beam relative to the sample surface, the orientation of specific molecular orbitals can be determined.

Detailed Research Findings:

Research on related nitrogen-containing heterocyclic molecules has demonstrated the utility of NEXAFS in determining molecular orientation and electronic structure. acs.orgacs.orgnih.gov For example, studies on pyrazine adsorbed on silicon surfaces have used NEXAFS to identify the geometric and electronic structures of different adsorption configurations. researchgate.net Time-resolved NEXAFS studies of pyrazine have also provided insights into the dynamics of its excited states. nih.gov

In a NEXAFS study of a dichloromethylpyrazine thin film, the N K-edge spectrum would be expected to show a sharp resonance corresponding to the transition from the N 1s core level to the lowest unoccupied molecular orbital (LUMO), which is typically a π* orbital associated with the pyrazine ring. The C K-edge spectrum would be more complex, with contributions from the different carbon atoms, including transitions to π* and σ* orbitals. The polarization dependence of these resonances would reveal the average tilt angle of the pyrazine ring with respect to the substrate surface.

The table below summarizes the expected NEXAFS resonances and the information that could be derived for an ordered thin film of dichloromethylpyrazine.

Hypothetical NEXAFS Resonances for Dichloromethylpyrazine

| Absorption Edge | Resonance | Transition | Information Obtainable |

| N K-edge | ~400 eV | N 1s → π | Orientation of the pyrazine ring |

| >405 eV | N 1s → σ | Information on N-C and N-N bond orientation | |

| C K-edge | ~285 eV | C 1s → π | Orientation of the pyrazine ring |

| >290 eV | C 1s → σ | Information on C-C, C-N, and C-Cl bond orientation |

Scanning Tunneling Microscopy (STM) for Molecular Adlayers

Scanning Tunneling Microscopy (STM) is a real-space imaging technique that can visualize surfaces at the atomic and molecular level. jhuapl.eduwashington.edu It operates by scanning a sharp conductive tip over a conductive or semiconductive surface and measuring the quantum tunneling current between the tip and the sample. washington.edu This current is highly sensitive to the tip-sample distance and the local density of electronic states (LDOS) of the surface. jhuapl.edu

For dichloromethylpyrazine, STM would be invaluable for studying the self-assembly and packing of the molecules in an adlayer on a conductive substrate. It can provide direct visualization of the molecular arrangement, identify different adsorption domains, and probe the influence of the substrate on the adlayer structure.

Detailed Research Findings:

STM has been successfully used to study the adsorption of a wide range of aromatic molecules on various surfaces. acs.orgjst.go.jpd-nb.info Studies on pyrazine adsorbed on a Pt(111) electrode have revealed the formation of ordered adlayers at specific electrode potentials. acs.org High-resolution STM can even discern the internal structure of aromatic molecules, including the positions of functional groups. acs.org

An STM investigation of a dichloromethylpyrazine adlayer on a substrate like gold (Au(111)) or graphite (B72142) would be expected to reveal details about the two-dimensional ordering of the molecules. The images would likely show the arrangement of the pyrazine rings and potentially the brighter features corresponding to the dichloromethyl groups, depending on their contribution to the LDOS near the Fermi level. By analyzing the periodicity and symmetry of the molecular lattice, detailed information about the intermolecular and molecule-substrate interactions that govern the self-assembly process can be obtained.

The following table outlines the potential findings from an STM study of a dichloromethylpyrazine molecular adlayer.

Potential Information from STM Analysis of Dichloromethylpyrazine Adlayers

| STM Observable | Information Derived |

| Large-scale images | Domain structure, surface coverage, presence of defects |

| High-resolution images | Molecular packing arrangement, lattice parameters, orientation of molecules relative to the substrate lattice |

| Sub-molecular resolution | Identification of the pyrazine ring and potentially the dichloromethyl group, determination of molecular conformation on the surface |

| Tunneling spectroscopy (STS) | Local density of electronic states, identification of molecular orbitals (HOMO/LUMO) |

Through the combined application of these surface-sensitive techniques, a comprehensive understanding of the structural and electronic properties of dichloromethylpyrazine thin films and adlayers can be achieved.

Computational and Theoretical Studies of Dichloromethylpyrazine

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecular systems. nih.gov These methods are fundamental to understanding the electronic behavior that governs molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry and materials science for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaimspress.com It is based on the principle that the properties of a multi-electron system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. wikipedia.orgscispace.com This approach offers a favorable balance between computational cost and accuracy, making it a popular choice for calculations on medium to large-sized molecules. wikipedia.org

For a molecule like Dichloromethylpyrazine, DFT calculations would be employed to determine its ground-state electronic structure and energetics. Key parameters that can be calculated include:

Total Energy: The total energy of the molecule in its optimized geometry, which is crucial for assessing its thermodynamic stability.

Electronic Density Distribution: Mapping the electron density reveals how electrons are distributed across the molecule, highlighting regions that are electron-rich or electron-poor.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. physchemres.org

A DFT analysis of Dichloromethylpyrazine would yield data similar to that shown in the illustrative table below.

Table 1: Representative Electronic Properties of Dichloromethylpyrazine Calculated by DFT Note: The following data is illustrative of typical DFT output and not from a specific published study on Dichloromethylpyrazine.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

|---|---|---|

| Total Energy | -1205.456 | -32799.99 |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap (ΔE) | 0.213 | 5.80 |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the most fundamental ab initio approach, providing a foundational approximation of the electronic structure by considering each electron in the average field of all other electrons. researchgate.netwikipedia.org However, HF theory neglects the explicit correlation of electron motions. wikipedia.org

To improve upon the HF approximation, post-Hartree-Fock methods have been developed. These methods incorporate electron correlation, which is crucial for accurate predictions of many molecular properties. wikipedia.org Prominent post-Hartree-Fock approaches include:

Møller-Plesset (MP) Perturbation Theory: This method adds electron correlation as a perturbation to the HF solution, with MP2 (second-order) being a common level of theory. psu.edu

Configuration Interaction (CI): CI methods create a wave function that is a linear combination of the HF determinant and determinants from excited states, providing a more accurate description. wikipedia.org

Coupled Cluster (CC) Theory: CC is a highly accurate and widely used post-HF method that accounts for electron correlation in a size-extensive manner. pku.edu.cn

For Dichloromethylpyrazine, these high-level methods would provide benchmark data for its energy and properties, serving as a reference to validate results from more computationally efficient methods like DFT. They are particularly important for systems where electron correlation effects are significant. wikipedia.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. rsc.orgarxiv.org It has become a standard tool for calculating the electronic spectra (absorption and emission) of molecules. rsc.orgresearchgate.net TD-DFT is computationally efficient compared to many post-Hartree-Fock methods for excited states, making it applicable to a wide range of molecules. ups-tlse.frrsc.org

A TD-DFT study of Dichloromethylpyrazine would involve calculating the vertical excitation energies, which correspond to the absorption maxima in an ultraviolet-visible (UV-Vis) spectrum. Other properties that can be determined include:

Oscillator Strengths: These values indicate the probability of a particular electronic transition occurring, corresponding to the intensity of spectral bands.

Nature of Transitions: Analysis of the molecular orbitals involved in an excitation (e.g., n → π, π → π) provides insight into the character of the excited state.

Dipole Moments of Excited States: These calculations can reveal how the charge distribution of the molecule changes upon photoexcitation. researchgate.net

Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for Dichloromethylpyrazine Note: The following data is illustrative and not from a specific published study on Dichloromethylpyrazine.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 4.45 | 278 | 0.0015 | HOMO -> LUMO (n -> π) |

| S2 | 5.10 | 243 | 0.1250 | HOMO-1 -> LUMO (π -> π) |

| S3 | 5.62 | 220 | 0.0890 | HOMO -> LUMO+1 (n -> π*) |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader set of computational techniques used to represent and simulate the behavior of molecules. vscht.cz Molecular dynamics (MD) simulations, in particular, compute the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govnih.govebsco.com

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. chemistrysteps.comlibretexts.org For a molecule like Dichloromethylpyrazine, which has a rotatable dichloromethyl group (-CHCl₂), different orientations of this group relative to the pyrazine (B50134) ring will correspond to different conformers with varying stabilities.

Computational methods can be used to perform a systematic search of the potential energy surface to identify stable conformers (energy minima). auremn.org.br Geometry optimization is then performed for each identified conformer using quantum chemical methods (like DFT) to determine its precise molecular geometry—bond lengths, bond angles, and dihedral angles—and its relative energy. nih.govnih.gov The most stable conformer is the one with the lowest energy, which is expected to be the most populated at thermal equilibrium.

Table 3: Representative Optimized Geometrical Parameters for the Most Stable Conformer of Dichloromethylpyrazine Note: The following data is illustrative, based on standard bond lengths and angles, and not from a specific published study on Dichloromethylpyrazine.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.78 Å |

| Bond Length | C-C (ring) | 1.39 Å |

| Bond Length | C-N (ring) | 1.33 Å |

| Bond Length | C(ring)-C(methyl) | 1.51 Å |

| Bond Angle | Cl-C-Cl | 111.0° |

| Bond Angle | C(ring)-C(ring)-N | 122.5° |

| Dihedral Angle | N-C-C-H(methyl) | 60.0° |

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. rsc.org It can be used to predict reaction pathways, identify intermediate species, and locate the transition state (TS)—the highest energy point along the reaction coordinate. rsc.orgnih.gov The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. bath.ac.uk

For Dichloromethylpyrazine, theoretical methods could be used to investigate various reactions, such as nucleophilic substitution at the dichloromethyl group or reactions involving the pyrazine ring. The process involves:

Mapping the Potential Energy Surface (PES): Calculations are performed to map out the energy of the system as the reactants are converted into products.

Locating Stationary Points: Algorithms are used to find the energy minima corresponding to reactants, products, and intermediates, as well as the first-order saddle points corresponding to transition states. rsc.org

Calculating Activation Energies: The energy of the transition state relative to the reactants is calculated to predict the feasibility and rate of the reaction.

These theoretical investigations can provide a detailed, mechanistic understanding of chemical reactivity, guiding the design of new synthetic routes or explaining observed experimental outcomes. rsc.orgrsc.org

Advanced Computational Chemistry Approaches

The study of dichloromethylpyrazine and related heterocyclic compounds benefits significantly from a range of quantum computational chemistry methods that go beyond standard DFT calculations. idosr.org These advanced techniques provide deeper insights into electronic structure, reaction mechanisms, and molecular properties. idosr.orgaps.orgarxiv.org

Post-Hartree-Fock Methods: For systems where electron correlation is particularly important, methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) offer a higher level of accuracy than many DFT functionals. nih.gov The domain-based local pair natural orbital (DLPNO) approach has made it feasible to apply CCSD(T) to larger molecular systems, including metal-containing proteins with active sites that may feature pyrazine-like ligands. nih.gov These methods are crucial for obtaining highly accurate geometric and electronic structure information. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): To study molecules in a complex environment, such as a protein binding site, hybrid QM/MM methods are employed. nih.gov In this approach, the core region of interest (e.g., the dichloromethylpyrazine ligand and its immediate interacting partners) is treated with a high-level quantum mechanical method, while the surrounding environment (the rest of the protein and solvent) is described using classical molecular mechanics force fields. nih.gov This partitioning allows for the accurate modeling of electronic properties while keeping the computational cost manageable. nih.gov

Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited-state properties and simulate electronic absorption spectra (UV-Vis), TD-DFT is a widely used method. rsc.orgnih.govnih.gov It allows for the calculation of excitation energies and oscillator strengths, providing a theoretical basis for interpreting experimental spectroscopic data. rsc.orgnih.gov For example, TD-DFT has been used to calculate the absorption spectra of imidazo-[1,2-a]pyrazine derivatives. rsc.orgnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method is used to analyze the electron density to characterize chemical bonding, particularly non-covalent interactions like hydrogen bonds, which can be crucial in determining the conformation and reactivity of substituted pyrazines. rsc.orgnih.gov

Variational Quantum Eigensolver (VQE): As quantum computing emerges, algorithms like the VQE are being developed for molecular modeling on noisy intermediate-scale quantum (NISQ) computers. wikipedia.orgcam.ac.uk VQE is a hybrid quantum-classical algorithm that aims to find the ground state energy of a molecule, which is a fundamental property in quantum chemistry. wikipedia.orgcam.ac.uk While still in the early stages, these methods hold promise for solving complex electronic structure problems that are intractable for classical computers, which could eventually be applied to molecules like dichloromethylpyrazine. aps.orgarxiv.org

The table below summarizes some of the advanced computational methods and their primary applications in the study of pyrazine derivatives.

| Method/Algorithm | Primary Application | Key Insights Provided |

|---|---|---|

| CCSD(T) / DLPNO-CCSD(T) | High-accuracy ground-state energy and geometry | Gold-standard benchmark for energies, detailed electronic structure. nih.gov |

| QM/MM | Modeling molecules in complex environments (e.g., proteins) | Effect of environment on structure and properties. nih.gov |

| TD-DFT | Electronic excited states and UV-Vis spectra | Prediction and interpretation of electronic transitions. rsc.orgnih.govnih.gov |

| QTAIM | Analysis of chemical bonds and non-covalent interactions | Characterization of hydrogen bonds and other weak interactions. rsc.orgnih.gov |

| VQE | Ground-state energy calculations on quantum computers | Potential for solving classically intractable electronic structure problems. wikipedia.orgcam.ac.uk |

Machine learning (ML) is rapidly becoming a transformative tool in chemistry, with significant potential for predicting reaction outcomes and designing novel synthetic routes. nih.govarocjournal.comnih.gov While specific applications to dichloromethylpyrazine are not yet widely documented, the general methodologies are directly applicable.

Reaction Outcome and Condition Prediction: Neural network models are being trained on vast databases of chemical reactions, such as Reaxys, to predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.gov These models can learn complex, non-linear relationships between reactants and reaction conditions, moving beyond traditional rule-based systems. nih.govarocjournal.com For a molecule like dichloromethylpyrazine, such a model could predict optimal conditions for further functionalization or for its synthesis, potentially accelerating the discovery of new derivatives with desired properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): ML is also used to build QSAR models that correlate the structural or computational properties of a series of compounds with their biological activity or other properties. nih.gov For pyrazine derivatives, QSAR models have been developed to predict cytotoxicity based on quantum chemical descriptors like molecular surface electrostatic potentials (MESP) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These models can guide the design of new dichloromethylpyrazine analogs with enhanced or reduced biological activity.

Δ-Machine Learning (Δ-ML): A more recent development is the use of Δ-ML models to accelerate high-level quantum chemistry calculations. rsc.org These models learn to predict the difference between a low-level (and computationally cheap) calculation and a high-level (and expensive) one. rsc.org A "Δ²-learning" model has been introduced that can predict high-level activation energies using only low-level geometries as input. rsc.org This approach could be used to rapidly screen a large number of potential reactions involving dichloromethylpyrazine to identify the most kinetically favorable pathways.

The general workflow for applying machine learning in reaction prediction is summarized below.

| Step | Description | Relevance to Dichloromethylpyrazine |

|---|---|---|

| Data Collection | Gathering large datasets of chemical reactions from databases (e.g., Reaxys). nih.gov | Includes reactions for the synthesis and modification of pyrazines and related heterocycles. |

| Featurization | Converting molecular structures and reaction components into numerical representations (descriptors). rsc.org | Descriptors can include quantum chemical properties (e.g., charges, orbital energies) and structural fingerprints. nih.gov |

| Model Training | Using algorithms like neural networks to learn the relationship between input features and reaction outcomes (e.g., product, yield, conditions). nih.govarocjournal.com | A trained model could predict the major product of a novel reaction involving dichloromethylpyrazine. |

| Prediction & Design | Applying the trained model to new, unseen reactions to predict outcomes or to design new synthetic routes. nih.gov | Suggesting optimal conditions for a desired transformation of dichloromethylpyrazine or designing novel derivatives. |

The integration of machine learning with computational and experimental chemistry workflows promises to significantly accelerate the pace of discovery and optimization in the chemical sciences, with direct applicability to the study and utilization of dichloromethylpyrazine.

Dichloromethylpyrazine As a Building Block in Complex Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate

As a synthetic intermediate, dichloromethylpyrazine provides a robust platform for introducing the pyrazine (B50134) moiety into larger, more complex structures. The two chloromethyl groups are analogous to benzylic halides, exhibiting high reactivity towards nucleophilic substitution, which is the basis for its extensive applications.

The primary role of dichloromethylpyrazine in synthesis is as a precursor to a wide array of functionalized pyrazine derivatives. The chlorine atoms are excellent leaving groups, allowing for their displacement by a diverse range of nucleophiles to introduce new functional groups onto the methyl carbons.

A notable example is the conversion of a dichloromethylpyrazine intermediate to trimethoxypyrazines. Treatment of the compound with a nucleophile like sodium methoxide (B1231860) in methanol (B129727) results in the substitution of the chlorine atoms with methoxy (B1213986) groups. This transformation highlights its capacity to serve as a key intermediate in the synthesis of highly substituted pyrazines. The general reactivity allows for the introduction of various functionalities, as detailed in the table below.

Table 1: Potential Functionalization Reactions of Dichloromethylpyrazine This table illustrates hypothetical but chemically feasible transformations based on the known reactivity of chloromethyl groups.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Alkoxide | Sodium Ethoxide (NaOEt) | -CH₂-O-Et | Pyrazinyl Ether |

| Thiolate | Sodium Thiophenolate (NaSPh) | -CH₂-S-Ph | Pyrazinyl Thioether |

| Amine | Ammonia (NH₃) | -CH₂-NH₂ | Pyrazinylmethanamine |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂-CN | Pyrazinylacetonitrile |

| Azide | Sodium Azide (NaN₃) | -CH₂-N₃ | Azidomethylpyrazine |

The pyrazine core is a key component in many complex heterocyclic compounds with significant biological activity. Dichloromethylpyrazine is an ideal starting material for constructing larger, multi-ring systems. Its bifunctional nature allows it to react with dinucleophiles to form new rings fused or linked to the pyrazine core. For instance, reaction with a diamine, dithiol, or diol could lead to the formation of macrocycles or other complex heterocyclic structures incorporating the pyrazine unit. This strategy is valuable in medicinal chemistry for creating novel molecular scaffolds. rsc.org The synthesis of various heterocyclic compounds is a cornerstone of drug discovery, and building blocks like dichloromethylpyrazine provide efficient pathways to novel structures. nih.gov

Ligand Design and Coordination Chemistry

Pyrazine and its derivatives are widely recognized for their ability to act as ligands in coordination chemistry. researchgate.net The nitrogen atoms in the pyrazine ring can coordinate to metal ions, and the molecule can act as a bridging ligand between two metal centers. Dichloromethylpyrazine serves as a precursor for designing more complex, functionalized pyrazine-based ligands.

While dichloromethylpyrazine itself is not typically used directly as a ligand, its synthetic utility allows for the creation of tailored ligands for specific applications. The chloromethyl groups can be functionalized with additional donor atoms (e.g., N, O, S, P), creating multidentate ligands capable of forming stable chelate rings with metal ions. This approach is fundamental to the design of coordination compounds with specific electronic, magnetic, or catalytic properties. nih.govmdpi.com

For example, substituting the chlorine atoms with pyridine-containing thiols could yield a tetradentate ligand capable of coordinating to a single metal center through multiple points of attachment. The resulting metal complexes can have diverse geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand architecture. wikipedia.orgmdpi.com

Table 2: Examples of Ligand Synthesis from Dichloromethylpyrazine and Potential Metal Complexes This table presents hypothetical ligand syntheses and their potential applications in coordination chemistry.

| Reactant | Resulting Ligand Structure | Potential Donor Atoms | Example Metal Ions | Potential Complex Geometry |

|---|---|---|---|---|

| 2-Mercaptopyridine | Pyrazine-bis(methyl-2-pyridylsulfide) | N(pyrazine), N(pyridine), S | Ru(III), Cu(II), Ni(II) | Octahedral |

| Ethylenediamine | N,N'-bis(pyrazinylmethyl)ethane-1,2-diamine | N(pyrazine), N(amine) | Co(II), Fe(III), Zn(II) | Octahedral, Tetrahedral |

Applications in Advanced Materials Science

The incorporation of heterocyclic aromatic rings into polymer backbones is a key strategy for developing advanced materials with tailored optical, electronic, and thermal properties. Pyrazine-containing polymers, for instance, have been investigated for applications such as fluorescent sensors. nih.gov

Dichloromethylpyrazine is a suitable monomer for the synthesis of polymers through step-growth polymerization, such as polycondensation reactions. Its two reactive chloromethyl groups can react with a difunctional comonomer, such as a bisphenol, diamine, or dithiol, to form a long polymer chain. This process embeds the pyrazine unit directly into the polymer backbone.

The electron-deficient nature of the pyrazine ring can influence the properties of the resulting polymer, potentially leading to materials with interesting charge-transport characteristics or high thermal stability. nih.gov The synthesis of coordination polymers, where metal ions link the pyrazine-based monomer units, is another avenue for creating novel materials with porous structures or catalytic activity. mdpi.com

Table 3: Potential Polymerization Reactions Involving Dichloromethylpyrazine

| Comonomer | Linkage Formed | Polymer Class | Potential Properties |

|---|---|---|---|

| Bisphenol A | Ether | Polyether | High thermal stability, good dielectric properties |

| Hexamethylenediamine | Amine | Polyamine | Chelating properties, potential for film formation |

Role in Supramolecular Chemistry or Self-Assembly (as a building block)

Dichloromethylpyrazine serves as a versatile precursor for designing sophisticated building blocks for supramolecular chemistry. The reactivity of its chloro- and chloromethyl- substituents allows for the introduction of various functional groups, transforming the simple pyrazine core into tailored components for self-assembly processes. By converting the chloromethyl group into an aldehyde, carboxylic acid, or other reactive moiety, and by substituting the ring chlorine atoms via cross-coupling reactions, a diverse library of pyrazine-based ligands can be synthesized. These tailored molecules, featuring specific geometries and coordination sites, are instrumental in the construction of complex, ordered supramolecular architectures.

The pyrazine ring itself is a key element in directing self-assembly. The two nitrogen atoms in a 1,4-orientation provide excellent coordination sites for metal ions, acting as linear linkers or nodes in the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov The aromatic nature of the pyrazine ring also facilitates non-covalent interactions, such as π-π stacking and hydrogen bonding, which play a crucial role in stabilizing the resulting supramolecular structures and guiding their topologies. mdpi.com

The self-assembly process typically involves the reaction of a pyrazine-based ligand with a metal salt under controlled conditions, often using solvothermal methods. nih.gov The choice of metal ion, the specific functional groups on the pyrazine ligand, and reaction parameters like solvent and temperature dictate the final architecture of the assembly, which can range from one-dimensional (1D) chains to two-dimensional (2D) sheets and three-dimensional (3D) frameworks. nih.gov For instance, the combination of cobalt(II) with pyrazine and the flexible succinic acid ligand has been shown to produce different 3D coordination polymers depending on the solvent system used, highlighting the subtle factors that control the self-assembly outcome. nih.gov

The table below summarizes examples of supramolecular structures formed using pyrazine-based building blocks, demonstrating the architectural diversity achievable.

| Ligand(s) | Metal Ion(s) | Resulting Architecture | Key Interactions |

| Pyrazine, Succinic Acid | Cobalt(II) | 3D Coordination Polymer | Metal-ligand coordination, Hydrogen bonding |

| 2,5-Thiophenedicarboxylic acid, Pyrazine | Uranyl (UO₂²⁺) | 2D Layered Framework | Metal-ligand coordination, π-π stacking |

| 2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine (TCPP), 1,4-Di(pyridin-4-yl)benzene (DPB) | Zinc(II) | 3D Metal-Organic Framework | Metal-carboxylate coordination |

| Pyrazine | Cobalt(II), Nickel(II) | Bimetallic Metal-Organic Framework | Metal-nitrogen coordination |

This table is generated based on data from published research findings to illustrate the variety of supramolecular assemblies derived from pyrazine-based ligands. nih.govacs.orgrsc.orgresearchgate.net

Development of Nanomaterials Containing Pyrazine Moietiesmdpi.comrsc.org

The principles of self-assembly using pyrazine-based building blocks, derived from precursors like dichloromethylpyrazine, are directly applied to the development of advanced nanomaterials. Metal-Organic Frameworks (MOFs) are a prominent class of such materials, where pyrazine-containing ligands bridge metal ions or clusters to form highly porous, crystalline structures with nanoscale dimensions. rsc.orgnih.gov The functionalization of dichloromethylpyrazine into multidentate ligands, such as pyrazine tetracarboxylic acid, is a critical step in creating the robust and extensive networks characteristic of MOFs. rsc.org

The synthesis of these nanomaterials leverages the precise control offered by coordination-driven self-assembly. For example, two distinct, highly porous zinc-based MOF isomers were synthesized using 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP) and a dipyridyl co-ligand by simply altering the solvents and acid species during synthesis. rsc.org This demonstrates the tunability of the final nanomaterial's topology and properties. These pyrazine-containing MOFs exhibit permanent porosity with high surface areas and narrow pore size distributions, making them exceptional candidates for various applications. rsc.org